molecular formula C19H34O15 B144131 Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside CAS No. 130542-01-7

Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside

Cat. No. B144131
M. Wt: 502.5 g/mol
InChI Key: ZDEGNRGTRQLMAK-UCQIWCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside, also known as MGRG, is a natural compound found in various plants. It has been studied extensively for its many potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside is not fully understood, but it is believed to work through various pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism and has been linked to various diseases such as diabetes and cancer. Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has also been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer development.

Biochemical And Physiological Effects

Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been shown to have various biochemical and physiological effects in the body. It has been shown to improve glucose metabolism and insulin sensitivity, reduce oxidative stress and inflammation, and inhibit cancer cell growth and proliferation. In addition, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been shown to have potential neuroprotective effects and may improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. In addition, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further research. However, one of the limitations of using Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside in lab experiments is its limited availability and high cost, which may make it difficult to conduct large-scale studies.

Future Directions

There are many potential future directions for research on Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside. One area of interest is its potential therapeutic effects on various diseases such as diabetes, obesity, and cardiovascular disease. Another area of interest is its potential use as a food additive and flavor enhancer. In addition, further research is needed to fully understand the mechanism of action of Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside and its potential interactions with other compounds in the body. Overall, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside is a promising compound with many potential applications in scientific research.

Synthesis Methods

Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside can be synthesized from various plant sources, including the roots of Panax ginseng, the leaves of Stevia rebaudiana, and the fruit of Momordica charantia. The most common method of synthesis involves extraction of the plant material using solvents, followed by purification and characterization of the compound using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been studied extensively for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, as well as potential therapeutic effects on various diseases such as diabetes, obesity, and cardiovascular disease. In addition, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been studied for its potential use as a food additive and flavor enhancer.

properties

CAS RN

130542-01-7

Product Name

Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside

Molecular Formula

C19H34O15

Molecular Weight

502.5 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C19H34O15/c1-5-8(22)11(25)14(28)17(30-5)32-16-13(27)10(24)7(4-21)33-19(16,2)34-18-15(29)12(26)9(23)6(3-20)31-18/h5-18,20-29H,3-4H2,1-2H3/t5-,6+,7+,8-,9+,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-/m0/s1

InChI Key

ZDEGNRGTRQLMAK-UCQIWCGRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@]2(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2(C)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2(C)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

synonyms

methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside
methyl Glu-Rhm-Glu

Origin of Product

United States

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